
3,5-Cyclohexadiene-1,2-diimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Cyclohexadiene-1,2-diimine is an organic compound with the molecular formula C6H6N2. It is also known by several synonyms, including 1,2-diiminobenzene and ortho-benzoquinone diimine This compound is characterized by its unique structure, which includes two imine groups attached to a cyclohexadiene ring
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Cyclohexadiene-1,2-diimine can be synthesized through the oxidation of aniline derivatives. One common method involves the use of ruthenium complexes containing two aniline ligands. These complexes are oxidized by ammonium cerium(IV) sulfate to form the desired diimine compound . The reaction conditions typically involve the use of a solvent such as acetonitrile and are carried out at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of transition metal catalysts and controlled oxidation reactions are key components of these methods.
化学反応の分析
Types of Reactions: 3,5-Cyclohexadiene-1,2-diimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can convert the diimine groups back to amine groups.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Ammonium cerium(IV) sulfate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas or hydride donors can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can react with the imine groups under mild conditions.
Major Products:
Oxidation Products: Further oxidation can lead to the formation of azo compounds or other nitrogen-rich structures.
Reduction Products: Reduction typically yields amine derivatives.
Substitution Products: Substitution reactions can produce a variety of functionalized cyclohexadiene derivatives.
科学的研究の応用
3,5-Cyclohexadiene-1,2-diimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly with transition metals such as ruthenium.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into the use of diimine compounds in drug development, particularly for their ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 3,5-Cyclohexadiene-1,2-diimine involves its ability to form stable complexes with transition metals. These complexes can undergo redox reactions, which are crucial for various catalytic processes. The imine groups can also participate in hydrogen bonding and other interactions with biological molecules, making the compound of interest in medicinal chemistry .
類似化合物との比較
- 1,2-Diiminobenzene
- Ortho-benzoquinone diimine
- 1,2-Diaminobenzene
Comparison: 3,5-Cyclohexadiene-1,2-diimine is unique due to its specific structure and reactivity. Unlike 1,2-diaminobenzene, which has amine groups, the diimine groups in this compound provide different chemical properties, such as the ability to form stable metal complexes and participate in unique redox reactions .
特性
CAS番号 |
4710-40-1 |
|---|---|
分子式 |
C6H6N2 |
分子量 |
106.13 g/mol |
IUPAC名 |
cyclohexa-3,5-diene-1,2-diimine |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H |
InChIキー |
QHFFENCDDAJXOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=N)C(=N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


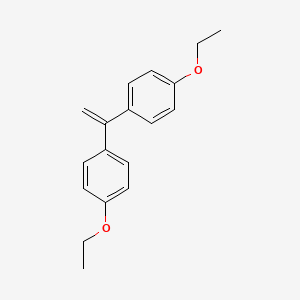
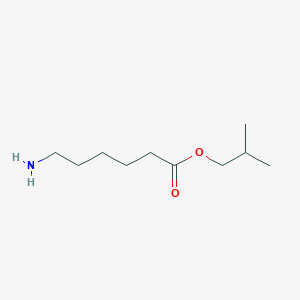
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
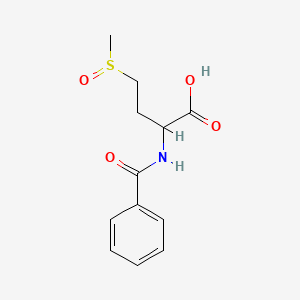
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
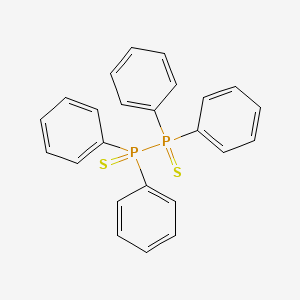
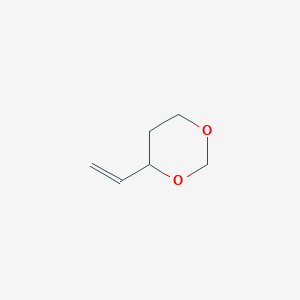
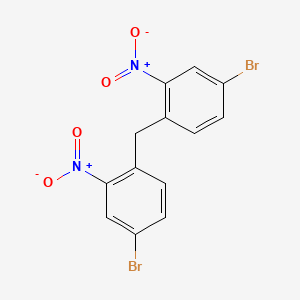
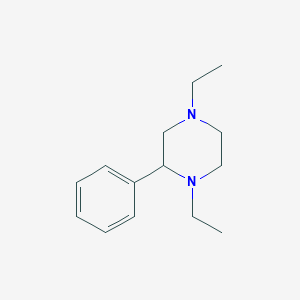
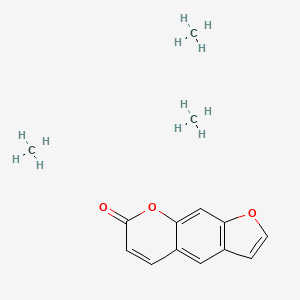
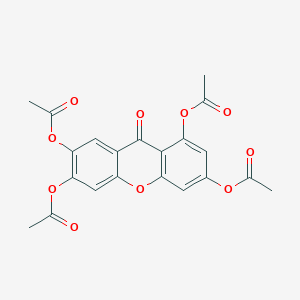
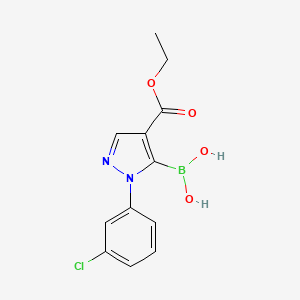
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)
